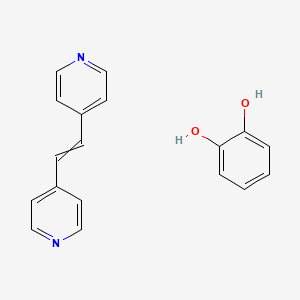
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine is a complex organic compound that features both benzene and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine typically involves the use of classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial for constructing the compound’s complex structure.
Witting-Horner Reaction: This reaction involves the use of phosphonium ylides and carbonyl compounds to form alkenes. The reaction conditions usually include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere.
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, while nucleophilic substitution reactions can occur on the pyridine ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can influence cellular processes such as replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine is unique due to its combination of benzene and pyridine rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920034-56-6 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2.C6H6O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;7-5-3-1-2-4-6(5)8/h1-10H;1-4,7-8H |
InChI-Schlüssel |
CBDLJAPHALLJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)O.C1=CN=CC=C1C=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


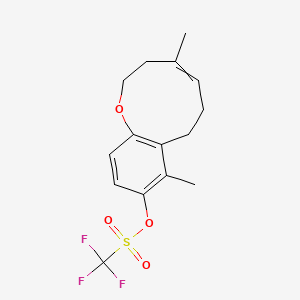
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)


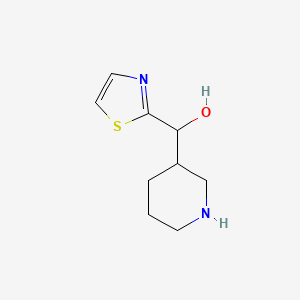
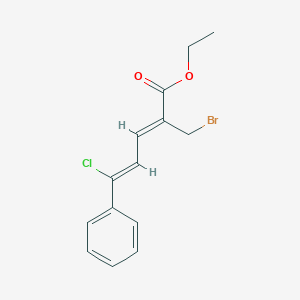
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)
![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
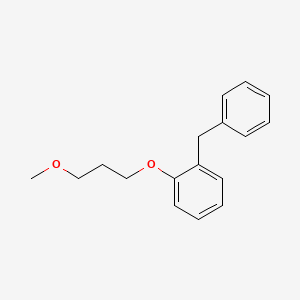
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
